5-Decanone

Description

Properties

IUPAC Name |

decan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-7-9-10(11)8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPQWHLMBJZURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231510 | |

| Record name | Decan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 5-Decanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

820-29-1 | |

| Record name | 5-Decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PENTYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5DF2T095S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Decanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental data for 5-decanone (CAS No. 820-29-1). The information is curated for professionals in research and development, with a focus on clarity and accessibility of technical data.

Chemical and Physical Properties

This compound, also known as butyl pentyl ketone, is a colorless liquid with the molecular formula C₁₀H₂₀O.[1] It is a medium-chain aliphatic ketone utilized in various chemical syntheses and as a standard in analytical chemistry, particularly in gas chromatography.[2] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| IUPAC Name | decan-5-one | - | [1][3] |

| CAS Number | 820-29-1 | - | [3] |

| Molecular Formula | C₁₀H₂₀O | - | [1][3] |

| InChI Key | JDPQWHLMBJZURR-UHFFFAOYSA-N | - | [1][3] |

| SMILES | CCCCCC(=O)CCCC | - | [4] |

| Physical Properties | |||

| Molecular Weight | 156.27 | g/mol | [1][4] |

| Exact Mass | 156.151415257 | Da | [1][5] |

| Melting Point | -9.2 | °C | [6][7] |

| Boiling Point | 210-212 | °C | [6] |

| Density | 0.820 (at 18 °C) | g/cm³ | [6] |

| Flash Point | 67.7 | °C | [6] |

| Refractive Index | 1.421 | - | [6] |

| Thermodynamic Properties | |||

| Enthalpy of Vaporization (ΔvapH°) | 44.60 | kJ/mol | [4] |

| Enthalpy of Fusion (ΔfusH°) | 23.25 | kJ/mol | [4] |

| Solubility & Partitioning | |||

| LogP (Octanol/Water Partition Coefficient) | 3.326 | - | [4] |

| Water Solubility (log10WS) | -3.29 | mol/L | [4] |

| Spectroscopic Data | |||

| IR Carbonyl Stretch (C=O) | ~1715 | cm⁻¹ | [8] |

| Kovats Retention Index (non-polar) | 1155, 1162 | - | [1][9] |

| Kovats Retention Index (polar) | 1373 | - | [1][9] |

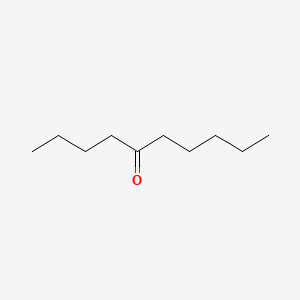

Chemical Structure

This compound possesses a ten-carbon aliphatic chain with a carbonyl group located at the fifth carbon atom. This structure results in a symmetrical ketone, with a butyl group and a pentyl group attached to the carbonyl carbon.

References

- 1. This compound | C10H20O | CID 13175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 820-29-1 | Benchchem [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 820-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound [webbook.nist.gov]

Technical Guide: Physical Properties of 5-Decanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Decanone (CAS No. 820-29-1), a dialkyl ketone, presents as a colorless liquid and is utilized as a solvent and an intermediate in various chemical syntheses.[1] A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in reaction kinetics, formulation, and safety assessments. This document provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental methodologies for their determination.

Molecular and Chemical Identity

-

IUPAC Name: Decan-5-one

-

Synonyms: Butyl pentyl ketone

-

Chemical Structure:

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units |

| Molecular Weight | 156.27 | g/mol |

| Density | 0.819 - 0.820 @ 18 °C | g/cm³ |

| Boiling Point | 208.7 - 212 @ 760 mmHg | °C |

| Melting Point | -9.2 | °C |

| Refractive Index | 1.421 - 1.424 @ 20 °C | |

| Flash Point | 67.7 | °C |

| Vapor Pressure | 0.021 (calculated) | kPa @ 25°C |

| LogP (Octanol/Water Partition Coefficient) | 3.326 | |

| Water Solubility | Log10WS = -3.29 (calculated) | mol/L |

References for table data:[1][2][4][6][8][9]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the key physical properties of liquid ketones like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common microscale technique for this determination.

-

Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube sealed at one end.

-

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube with mineral oil).

-

The bath is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids.

-

Apparatus: Pycnometer, analytical balance, thermometer.

-

Procedure:

-

A clean, dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature.

-

Apparatus: Abbe refractometer, constant temperature water bath, dropper.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of this compound are placed on the prism using a dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by a circulating water bath.

-

The light source is switched on, and the handwheel is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should always be recorded with the refractive index reading.

-

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. Since this compound is a liquid at room temperature, this procedure would be applicable for determining its freezing point.

-

Apparatus: Melting point apparatus or a cooling bath, thermometer, small test tube.

-

Procedure:

-

A sample of this compound is placed in a small test tube.

-

The test tube is placed in a cooling bath (e.g., an ice-salt mixture).

-

A thermometer is immersed in the liquid.

-

The sample is stirred gently as it cools.

-

The temperature is recorded at regular intervals. The freezing point is the temperature at which the liquid and solid phases are in equilibrium, which is observed as a plateau in the cooling curve. For a pure substance, the melting point and freezing point are the same.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of this compound.

Caption: General workflow for determining the physical properties of this compound.

References

- 1. byjus.com [byjus.com]

- 2. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. phillysim.org [phillysim.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pubs.aip.org [pubs.aip.org]

- 7. athabascau.ca [athabascau.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. scribd.com [scribd.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Decanone (CAS 820-29-1)

Introduction

This compound (CAS No. 820-29-1), also known as pentyl butyl ketone, is a medium-chain aliphatic ketone.[1][2] Its chemical structure consists of a ten-carbon chain with a carbonyl group located at the fifth carbon position.[2] This compound is a colorless liquid at room temperature and sees use as an intermediate in organic synthesis, a component in the fragrance industry, and as a standard in analytical chemistry, particularly gas chromatography.[1][2] Recent studies have also begun to explore its biological activities, including potential antitumor properties, making it a molecule of interest for further investigation in medicinal chemistry.[2]

This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₁₀H₂₀O.[1][3][4][5][6][7] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| CAS Number | 820-29-1 | [1][3][5][6][7] |

| IUPAC Name | decan-5-one | [1][3][4] |

| Synonyms | Butyl pentyl ketone, n-Amyl n-butyl ketone | [1][8][9] |

| Molecular Formula | C₁₀H₂₀O | [1][3][4][5][8] |

| Molecular Weight | 156.27 g/mol | [2][4][5] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 208.7 °C at 760 mmHg | [10] |

| Melting Point | -9.2 °C | [9] |

| Density | 0.819 g/cm³ | [10] |

| Flash Point | 67.7 °C | [10] |

| Solubility | Soluble in DMSO | [4] |

| LogP | 3.35 | |

| InChI Key | JDPQWHLMBJZURR-UHFFFAOYSA-N | [1][3][4] |

| SMILES | CCCCCC(=O)CCCC | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

| Spectroscopy Type | Characteristic Features | Reference(s) |

| IR Spectroscopy | Strong C=O stretching vibration band characteristic of aliphatic ketones, typically appearing around 1715 cm⁻¹. | [1][11] |

| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 156. Key fragmentation patterns include alpha-cleavage at the carbonyl group. | [3] |

| ¹H NMR | Protons alpha to the carbonyl group (~2.37 ppm) are deshielded. Other aliphatic protons appear in the ~0.7-1.8 ppm range. | [1][12] |

| ¹³C NMR | The carbonyl carbon (C=O) shows a characteristic peak in the downfield region of the spectrum. | [1] |

| Kovats Retention Index | Standard non-polar: 1155, 1162; Standard polar: 1373. | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through several established organic chemistry pathways. The most common laboratory-scale method is the oxidation of the corresponding secondary alcohol, 5-decanol.

Synthesis via Oxidation of 5-Decanol

This method involves the oxidation of 5-decanol using a chromium-based reagent like Jones reagent (chromic acid in acetone) or potassium permanganate.[2]

Experimental Protocol: General Procedure for Oxidation

-

Dissolution: Dissolve 5-decanol in a suitable solvent, such as acetone or a mixed aqueous system.

-

Cooling: Cool the solution in an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly add the oxidizing agent (e.g., Jones reagent) dropwise to the stirred solution. Maintain the temperature between 0-10 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (5-decanol) is consumed. The reaction typically proceeds at elevated temperatures (60–80°C) when using agents like potassium permanganate.[2]

-

Quenching: Quench the reaction by adding isopropanol to consume any excess oxidant.

-

Extraction: Pour the mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude this compound by distillation or column chromatography to yield the final product.

Caption: General workflow for the synthesis of this compound.

Analytical Method: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method.[13] This technique is suitable for purity assessment and quantification.

Experimental Protocol: HPLC Analysis

-

Column: Newcrom R1 column or equivalent C18 stationary phase.[13]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water.[13] Phosphoric acid is used as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[13]

-

Detection: UV detector (ketones have a weak n→π* transition) or, more commonly, coupled with a mass spectrometer.

-

Sample Preparation: Dissolve a known quantity of this compound in the mobile phase or a compatible solvent like DMSO.

-

Injection: Inject the sample onto the column and run the gradient or isocratic method.

-

Analysis: The retention time and peak area are used to identify and quantify this compound.

Caption: General workflow for the HPLC analysis of this compound.

Applications and Biological Activity

Industrial and Research Applications

-

Organic Synthesis: Serves as a versatile intermediate for creating more complex organic molecules.[2] It can undergo reactions such as reduction to 5-decanol or further oxidation to carboxylic acids.[2]

-

Fragrance Industry: Its specific odor profile makes it a valuable component in various fragrance formulations.[2]

-

Analytical Chemistry: Used as a reference standard in gas chromatography (GC) due to its well-documented retention indices.[2]

Biological Activity

Preliminary research suggests that this compound may possess notable biological activity. Studies have explored its potential as an inhibitor of certain biological pathways.[2] A key area of investigation is its potential as an anticancer agent, with one study indicating that it can inhibit cancer cell proliferation and induce apoptosis.[2] However, the specific molecular targets and signaling pathways involved have not yet been fully elucidated and require further research.

Safety and Handling

This compound is considered a chemical that requires careful handling in a laboratory setting.

-

Hazards: May cause irritation upon contact with skin and eyes.[1][14] It is a combustible liquid.

-

Handling: Should be handled in a well-ventilated area.[14] Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid formation of mists or vapors.[14]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4] Short-term storage at 0-4 °C and long-term storage at -20 °C are recommended for maintaining purity.[4]

For comprehensive safety information, refer to the latest Safety Data Sheet (SDS) provided by the supplier.[14]

References

- 1. This compound | C10H20O | CID 13175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 820-29-1 | Benchchem [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. medkoo.com [medkoo.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. chemwhat.com [chemwhat.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgsyn.org [orgsyn.org]

- 13. Decan-5-one | SIELC Technologies [sielc.com]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to 5-Decanone: Molecular Properties and Analytical Workflow

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the fundamental molecular properties of 5-decanone, a ketone with applications in various research and development sectors. The information is presented to be a quick reference for professionals engaged in chemical synthesis, analysis, and drug discovery.

Core Molecular Data

This compound is a colorless liquid organic compound classified as a ketone.[1] Its fundamental molecular attributes are crucial for experimental design, analytical characterization, and computational modeling. The key quantitative data are summarized below.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem[1], NIST[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 156.27 g/mol | Santa Cruz Biotechnology[3], ChemWhat[4], Alfa Chemistry[5] |

| Monoisotopic Mass | 156.151415257 Da | PubChem[1] |

| CAS Registry Number | 820-29-1 | NIST[2][6], Santa Cruz Biotechnology[3] |

| IUPAC Name | decan-5-one | PubChem[1], NIST[2] |

| Synonyms | Butyl pentyl ketone, Decan-5-one | PubChem[1], ChemWhat[4] |

Experimental Protocols: A Note on Methodology

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly specific to the research context and are typically documented in peer-reviewed literature and specialized chemical databases. Standard analytical techniques for characterizing a compound like this compound include:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) functional group.[2][6]

-

Gas Chromatography (GC): To assess purity and quantify the compound in a mixture.[2][6]

Researchers should consult platforms such as the NIST Chemistry WebBook, PubChem, and other chemical data repositories for specific experimental conditions and spectral data.[1][2][6]

Visualized Workflow: Chemical Compound Analysis

The following diagram illustrates a generalized workflow for the identification and characterization of a chemical compound like this compound. This logical process ensures a systematic approach from sample acquisition to final data interpretation.

Caption: A generalized workflow for chemical compound analysis.

References

An In-depth Technical Guide to 5-Decanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological interactions of 5-decanone. The information is curated for professionals in research and development who require detailed chemical data and experimental methodologies.

IUPAC Name and Synonyms

The ketone with the chemical structure CH₃(CH₂)₃CO(CH₂)₄CH₃ is formally named decan-5-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This compound is also known by a variety of synonyms, which are listed in the table below for easy reference.

| Synonym | Reference |

| This compound | [1][2] |

| Butyl pentyl ketone | [1][2] |

| Pentyl butyl ketone | [1] |

| n-Amyl n-butyl ketone | |

| Decan-5-one | [1][2] |

| AI3-19946 | [1] |

| NSC 244937 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| CAS Number | 820-29-1 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 210 °C | [3] |

| Melting Point | 3.5 - 14 °C | [3] |

| Density | 0.82 g/cm³ at 20 °C | [3] |

| Flash Point | 71 °C / 159.8 °F | [4] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Kovats Retention Index | Standard non-polar: 1155, 1162; Standard polar: 1373 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established organic chemistry reactions and can be adapted for laboratory-scale synthesis.

1. Synthesis of this compound by Oxidation of 5-Decanol using Pyridinium Chlorochromate (PCC)

This method describes the oxidation of the secondary alcohol 5-decanol to the corresponding ketone, this compound, using the mild oxidizing agent Pyridinium Chlorochromate (PCC).

-

Materials:

-

5-decanol

-

Pyridinium chlorochromate (PCC)

-

Celite® or molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

To a solution of 5-decanol (1 equivalent) in anhydrous dichloromethane (5 volumes), add Pyridinium chlorochromate (1.2 equivalents) and Celite® at 0°C.[2]

-

Stir the reaction mixture at room temperature for 2 to 4 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

During the reaction, a brown, tar-like material will precipitate.[2]

-

Upon completion, filter the reaction mixture through a bed of Celite® and wash the filter cake with dichloromethane.[2]

-

Combine the organic layers and wash with water and brine solution.[2]

-

Dry the resulting organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[2]

-

If necessary, the crude this compound can be purified by column chromatography.

-

-

Safety Precautions: PCC is a toxic reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction should be performed under anhydrous conditions.[2]

2. Synthesis of this compound via Hydrolysis of this compound Oxime

This protocol outlines the preparation of this compound through the hydrolysis of its corresponding oxime.

-

Materials:

-

This compound oxime

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

-

Procedure for Oxime Formation:

-

In a round-bottomed flask, charge 1-indanone (as a representative ketone, 100 mmol), pyridine (50 mL), and hydroxylamine hydrochloride (105 mmol).[5]

-

Stir the mixture at 50°C for approximately 20 minutes.[5]

-

Cool the reaction mixture to room temperature and remove the pyridine by rotary evaporation.[5]

-

To the residue, add ethyl acetate and 1 M aqueous HCl.[5]

-

Separate the aqueous layer and extract with ethyl acetate. Combine the organic extracts and wash with 1 M aqueous HCl and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the oxime.[5]

-

-

Procedure for Oxime Hydrolysis:

-

While a specific protocol for this compound oxime hydrolysis was not found, a general method involves heating the oxime with a mineral acid such as hydrochloric acid or sulfuric acid.

-

The reaction mixture is then neutralized and the ketone is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield this compound.

-

Biological Activity and Toxicology

While specific signaling pathways involving this compound are not well-documented, research on long-chain aliphatic ketones provides insights into their potential biological roles and toxicological effects.

Some long-chain ketones have been investigated for their hypocholesterolemic activity in rats.[6] For instance, 2-hexadecanone was found to significantly reduce serum cholesterol levels.[6] Additionally, certain ketones, such as 2-nonanone and 2-tridecanone, have been shown to modulate plant growth and their antioxidant systems.[7]

From a toxicological perspective, ketonic solvents can potentiate the nephrotoxic and hepatotoxic effects of certain halogenated hydrocarbons.[8] For example, 2-hexanone has been shown to enhance the liver and kidney injury induced by chloroform in animal studies.[8] The mechanism for this potentiation may differ between the liver and kidney.[8]

The following diagrams illustrate a plausible metabolic pathway for a generic long-chain ketone and a workflow for its toxicological interaction.

Caption: A potential metabolic pathway for a long-chain aliphatic ketone.

Caption: Logical workflow of ketone-potentiated toxicity of halogenated hydrocarbons.

References

- 1. This compound | C10H20O | CID 13175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cycloalkanones. 8. Hypocholesterolemic activity of long-chain ketones related to pentadecanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of 5-Decanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-decanone (C₁₀H₂₀O). Detailed experimental protocols, tabulated spectral data, and a logical workflow for structural elucidation are presented to support researchers in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1, H-10 | ~0.90 | Triplet | 6H | ~7.0 |

| H-2, H-9 | ~1.25-1.35 | Multiplet | 4H | - |

| H-3, H-8 | ~1.50-1.60 | Multiplet | 4H | - |

| H-4, H-6 | ~2.40 | Triplet | 4H | ~7.4 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts for each carbon atom are presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 (C=O) | ~211.7 |

| C-4, C-6 | ~42.9 |

| C-3, C-7 | ~26.5 |

| C-2, C-8 | ~22.5 |

| C-1, C-9 | ~14.0 |

| C-10 | ~13.9 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions.

Mass Spectral Data

The major fragment ions and their relative intensities are listed in the table below. The fragmentation pattern is consistent with the structure of a dialkyl ketone.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 156 | ~5 | [M]⁺ (Molecular Ion) |

| 113 | ~20 | [M - C₃H₇]⁺ |

| 99 | ~100 | [M - C₄H₉]⁺ (Base Peak) |

| 85 | ~45 | [M - C₅H₁₁]⁺ |

| 71 | ~30 | [C₅H₁₁]⁺ |

| 57 | ~60 | [C₄H₉]⁺ |

Experimental Protocols

The following protocols describe the general procedures for acquiring the NMR and mass spectral data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 297 K

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 297 K

-

Reference: CDCl₃ at 77.16 ppm

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Mass Spectrometry Protocol

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

GC Conditions:

-

Column: Standard non-polar capillary column (e.g., DB-5ms)

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min

-

Carrier Gas: Helium

MS Conditions:

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the presented spectral data.

The Occurrence of 5-Decanone in Natural Products: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Decanone, an aliphatic ketone with the chemical formula C₁₀H₂₀O, is a volatile organic compound that has been identified as a constituent of some natural products. While not as extensively studied as other phytochemicals, its presence in edible plants such as pomegranate (Punica granatum) warrants a closer examination of its discovery, quantification, and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound from natural sources, including detailed experimental protocols for its identification and a discussion of its potential biological significance.

Discovery and Natural Occurrence

The identification of this compound in natural products has been primarily achieved through the analysis of essential oils and volatile fractions of plant materials. Gas chromatography-mass spectrometry (GC-MS) has been the principal analytical technique for its detection. To date, the most notable reported natural source of this compound is the pomegranate fruit (Punica granatum).[1]

Quantitative Data

| Natural Source | Plant Part | Compound Class | Identified Ketones | Concentration/Relative Abundance | Reference |

| Punica granatum | Fruit Peels | Ketones | 4 ketones identified | Not specified for this compound | Analysis of Volatile Compounds in the Root Peel, Stem Peel, and Fruit Peel of Pomegranate (Punica granatum) by TD GC/MS |

| Punica granatum | Juice | Ketones | 11 ketones identified | Not specified for this compound | Elucidation of Volatiles, Anthocyanins, Antioxidant and Sensory Properties of cv. Caner Pomegranate (Punica granatum L.) Juices Produced from Three Juice Extraction Methods |

Note: The table highlights the identification of the ketone class in Punica granatum, though specific quantification for this compound is not provided in the cited literature. Further targeted quantitative studies are required to determine the exact concentration of this compound in various natural sources.

Experimental Protocols

The isolation and identification of this compound from natural products typically involve the extraction and analysis of the volatile fraction of the plant material. The following is a detailed, representative protocol for the analysis of volatile compounds, including ketones, from a plant matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of Volatile Compounds

1. Sample Preparation:

-

Plant Material: Fresh or dried plant material (e.g., fruit peel, leaves) is finely ground to a powder.

-

Sample Vial: A known amount of the powdered material (e.g., 2 g) is placed into a 20 mL headspace vial.

-

Internal Standard: An internal standard (e.g., 2-octanone solution in methanol) is added to the vial for quantification purposes.

-

Matrix Modification: To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added to the vial. The vial is then hermetically sealed with a PTFE/silicone septum cap.

2. HS-SPME Procedure:

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is conditioned according to the manufacturer's instructions.

-

Incubation: The sealed vial is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

3. GC-MS Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

4. Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST/Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with pure standards.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of aliphatic ketones found in essential oils has been reported to possess antimicrobial and anti-inflammatory properties. The mechanisms of action for these activities are areas of active research.

Antimicrobial Activity

Aliphatic ketones may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to increased permeability and leakage of cellular contents. Another proposed mechanism is the inhibition of microbial enzymes essential for growth and replication.

Anti-inflammatory Activity

The anti-inflammatory effects of some natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. A central pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While not yet demonstrated for this compound, it is plausible that it could exert anti-inflammatory effects by interfering with this pathway.

In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2. A hypothetical anti-inflammatory mechanism for this compound could involve the inhibition of IKK activation or the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and downregulating the inflammatory response.

Conclusion

This compound is a naturally occurring aliphatic ketone that has been identified in Punica granatum. While quantitative data on its abundance and specific biological activities are still lacking, the established presence of this and other ketones in edible plants suggests an area ripe for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for the future isolation, identification, and quantification of this compound from various natural sources. Furthermore, exploring its potential antimicrobial and anti-inflammatory properties, possibly through the modulation of signaling pathways such as NF-κB, could open new avenues for its application in the fields of food science, pharmacology, and drug development. Further research is essential to fully elucidate the role and potential benefits of this compound as a bioactive natural product.

References

An In-depth Technical Guide to the Safety and Handling of 5-Decanone

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 5-decanone, a ketone utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards.

Section 1: Chemical and Physical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1][2][3][4][5][6] | |

| Molecular Weight | 156.27 | g/mol | [3][4][5][7][8][9][10] |

| CAS Number | 820-29-1 | [1][2][3][4][5][6][7][8][9][10][11] | |

| Appearance | Colorless liquid | [1][11] | |

| Melting Point | -9.2 | °C | [3][5][8] |

| Boiling Point | 203.85 - 212 | °C | [3][5][8] |

| Density | 0.819 - 0.8284 | g/cm³ | [3][7][8] |

| Flash Point | 67.7 | °C | [3][7] |

| Solubility | Soluble in DMSO | [10] | |

| Refractive Index | 1.421 - 1.4244 | [3][8] |

Section 2: Hazard Identification and Toxicology

While some safety data sheets indicate a lack of comprehensive hazard data, this compound is known to present certain risks. It is categorized as a potential neurotoxin and may cause irritation.[1][11]

| Hazard Type | Description | Source(s) |

| Acute Toxicity | May cause irritation.[1][11] Considered a neurotoxin, potentially causing acute solvent syndrome.[1] | [1][11] |

| Flammability | Flammable liquid and vapor. Vapors are heavier than air and may form explosive mixtures with air.[12] | [12] |

Further toxicological properties have not been fully investigated.[13]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

3.1 Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7][14]

-

Avoid contact with skin and eyes.[7]

-

Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[7][13]

-

Use non-sparking tools to prevent ignition.[7]

-

Take precautionary measures against static discharge.[7][12]

-

Wash hands thoroughly after handling.[12]

3.2 Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

-

Store separately from incompatible materials such as oxidizing agents.[7][13]

Section 4: Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound to minimize exposure.

| PPE Category | Recommendation | Standard/Specification |

| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses. | EN 166 (EU) or NIOSH (US) approved.[7][13][14] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect prior to use.[7][14] Lab coat or other suitable protective clothing.[7][13] | EN 374[7] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA approved respirator.[7][14] | NIOSH/MSHA or EN 149 approved.[14] |

Section 5: First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][15] | [7][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][15][16] | [7][15][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][13][16][17] | [7][13][16][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][15] | [7][15] |

Section 6: Accidental Release and Disposal

Prompt and correct response to a spill is crucial to contain the hazard and protect personnel and the environment.

6.1 Spill Response:

-

Evacuate: Immediately evacuate personnel from the spill area.[7]

-

Ventilate: Ensure adequate ventilation.[7]

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[7][13]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]

-

Absorption: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[13]

-

Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[7][13]

-

Decontamination: Clean the affected area thoroughly.

6.2 Disposal:

-

Dispose of waste material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][14]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]

-

All disposal practices must be in accordance with local, state, and federal regulations.[14]

Section 7: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

| Aspect | Guideline | Source(s) |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7][13] | [7][13] |

| Unsuitable Extinguishing Media | No limitations of extinguishing agents are given for this substance/mixture.[12] | [12] |

| Specific Hazards | Combustible material. Vapors are heavier than air and may spread along floors, creating a flashback hazard. Containers may explode when heated.[12][13] | [12][13] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][13] | [7][13] |

Section 8: Experimental Protocols

Detailed experimental protocols for determining the safety parameters of chemicals like this compound are outlined by international standards organizations. Researchers should consult these standards for comprehensive methodologies.

8.1 Flash Point Determination: Standardized methods such as the Pensky-Martens closed-cup test (ASTM D93) or the Cleveland open-cup method (ASTM D92) are typically employed to determine the flash point of combustible liquids. These methods involve heating the substance at a controlled rate and introducing an ignition source at regular intervals to observe the temperature at which a flash occurs.

8.2 Acute Toxicity Testing: Acute toxicity is often evaluated through studies determining the LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration). Protocols for these tests are detailed in guidelines such as the OECD Guidelines for the Testing of Chemicals, Test No. 402 (Acute Dermal Toxicity), Test No. 403 (Acute Inhalation Toxicity), and Test No. 420 (Acute Oral Toxicity - Fixed Dose Procedure). These experiments involve administering the substance to laboratory animals under controlled conditions and observing morbidity and mortality.

8.3 Skin Irritation/Corrosion Testing: The potential for a chemical to cause skin irritation or corrosion is assessed using methods described in guidelines like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This typically involves applying the substance to the skin of a test animal (often a rabbit) and observing for signs of erythema, edema, and other effects over a specified period. In vitro methods using reconstructed human epidermis models are also increasingly used.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for responding to a this compound spill.

Caption: First aid procedures for this compound exposure.

References

- 1. This compound | C10H20O | CID 13175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 820-29-1 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound (CAS 820-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. medkoo.com [medkoo.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. en.hesperian.org [en.hesperian.org]

- 17. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

5-Decanone: An Uncharted Territory in Molecular and Cellular Signaling

Despite its defined chemical structure, the specific mechanism of action of 5-decanone in biological systems remains largely uncharacterized in publicly available scientific literature. Extensive searches have not revealed detailed studies elucidating its pharmacological, toxicological, or physiological effects at the molecular level. As such, a comprehensive technical guide on its core mechanism of action, including quantitative data and detailed experimental protocols, cannot be constructed at this time.

Currently, information on this compound is primarily limited to its chemical and physical properties. It is cataloged in chemical databases such as PubChem, which indicates its presence in some natural sources like the pomegranate (Punica granatum), but provides no data on its biological activity.[1] Commercial suppliers list it as a biochemical, but without substantive, peer-reviewed evidence to support specific biological functions. One vendor's product page alludes to "diverse biological activities" and "pharmacological effects," with a generic statement that its mechanism "involves its interaction with various molecular targets," but fails to provide specific details or citations.

While the broader class of molecules known as ketones has been shown to play significant roles in cellular signaling, this knowledge cannot be directly extrapolated to this compound without specific experimental validation. For instance, ketone bodies such as beta-hydroxybutyrate (BHB) are well-documented as signaling molecules that can, among other functions, inhibit histone deacetylases (HDACs), thereby influencing gene expression. However, there is no current research to suggest that this compound, a medium-chain aliphatic ketone, shares these or other specific signaling properties.

Safety and toxicology assessments for structurally similar ketones have been conducted by organizations like the Research Institute for Fragrance Materials (RIFM). These assessments on compounds such as 2-decanone often rely on read-across data from other ketones to evaluate endpoints like genotoxicity and repeated dose toxicity.[2][3] However, these reports do not delve into the specific molecular mechanisms of action.

In the context of other decanone isomers, some have been identified in specific biological contexts, such as being components of insect pheromones. This suggests a potential for interaction with specific chemosensory receptors in certain species, but this has not been investigated for this compound.

The mechanism of action of this compound is a significant gap in the current scientific literature. For researchers, scientists, and drug development professionals, this represents an open field for investigation. Future research would need to focus on foundational studies to identify any biological activity of this compound. Such studies would include:

-

Screening Assays: Broad-based in vitro screening against various receptor panels and enzyme assays to identify potential molecular targets.

-

Cell-Based Assays: Evaluation of the effects of this compound on cellular processes such as proliferation, apoptosis, and inflammation in various cell lines.

-

Toxicological Studies: In-depth in vitro and in vivo studies to determine its safety profile and identify any potential toxicological mechanisms.

-

Metabolomic and Proteomic Analyses: To understand how cells and organisms metabolize this compound and to identify any downstream changes in protein expression or signaling pathways.

Without such foundational research, any discussion of the mechanism of action of this compound remains speculative. Therefore, the development of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible based on the current body of scientific evidence.

References

Theoretical Studies of 5-Decanone Tautomerism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, stability, and biological activity of many organic compounds. In the context of drug development and organic synthesis, a thorough understanding of the tautomeric preferences of carbonyl compounds is crucial. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to study the keto-enol tautomerism of 5-decanone. We will delve into the computational chemistry approaches for predicting tautomeric equilibrium and the experimental protocols for its empirical determination. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of carbonyl chemistry.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a ketone (the keto form) and an enol (an alkene with a hydroxyl group).[1] This process, which involves the migration of a proton and the rearrangement of pi bonds, significantly influences the reactivity and properties of carbonyl compounds.[1] The position of the equilibrium is sensitive to various factors, including the structure of the compound, substituents, and the solvent environment.[1] While the keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, certain structural features can favor the enol tautomer.[1]

For this compound, a linear aliphatic ketone, the keto form is expected to be the predominant species at equilibrium. However, the transient formation of its enol tautomers, (E)-dec-5-en-5-ol and (Z)-dec-5-en-5-ol, is critical for understanding its reactivity, particularly in reactions involving the α-carbon.

Theoretical Studies: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the energetics and mechanism of tautomerization.[2] These methods allow for the calculation of the relative stabilities of tautomers and the energy barriers for their interconversion.

Computational Methodology

A robust theoretical study of this compound tautomerism would typically involve the following steps:

-

Geometry Optimization: The three-dimensional structures of the keto form of this compound and its possible enol tautomers are optimized to find their lowest energy conformations. A widely used and effective method for this is the B3LYP functional with a suitable basis set, such as 6-31G* or 6-311++G**.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: The transition state structure for the interconversion between the keto and enol forms is located. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Predicted Quantitative Data

| Tautomer/Transition State | Relative Energy (kcal/mol, Gas Phase) | Relative Gibbs Free Energy (kcal/mol, Gas Phase) |

| This compound (Keto) | 0.00 | 0.00 |

| (E)-dec-5-en-5-ol (Enol) | 10.5 | 9.8 |

| (Z)-dec-5-en-5-ol (Enol) | 11.2 | 10.6 |

| Transition State (Keto to E-Enol) | 45.8 | 44.5 |

Note: These are example values. Actual values would be determined from the output of the computational chemistry software.

Experimental Protocols for Tautomerism Studies

Experimental validation of theoretical predictions is essential. Spectroscopic methods are the primary tools for identifying and quantifying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the equilibrium constant of tautomerization, provided the interconversion is slow on the NMR timescale.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of this compound in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) at a known concentration (typically 10-20 mg/mL).

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum for each sample.

-

Identify the characteristic signals for the keto and enol forms. For this compound, the α-protons (on C4 and C6) of the keto form would appear as a triplet around 2.4 ppm. The vinylic proton of the enol form would appear further downfield, typically in the 4.5-5.5 ppm range.

-

Integrate the signals corresponding to a specific number of protons in each tautomer. For instance, integrate the α-protons of the keto form and the vinylic proton of the enol form.

-

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) can be calculated from the integrated areas of the signals: Keq = [Enol] / [Keto] = (Integral of Enol signal / Number of enol protons) / (Integral of Keto signal / Number of keto protons)

-

¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to further confirm the presence of both tautomers by identifying the carbonyl carbon of the keto form (around 210 ppm) and the sp² carbons of the enol form (in the 100-150 ppm range).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism if the keto and enol forms have distinct absorption maxima.

Detailed Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The keto form of simple aliphatic ketones typically has a weak n→π* transition around 270-290 nm. The enol form, with its C=C-OH chromophore, may exhibit a stronger π→π* transition at a shorter wavelength. Deconvolution of the overlapping spectra can be used to determine the relative concentrations of the two forms.

Mass Spectrometry

Mass spectrometry can provide evidence for the existence of both tautomers in the gas phase.

Detailed Protocol:

-

Ionization: Introduce a sample of this compound into the mass spectrometer using an appropriate ionization technique (e.g., Electron Ionization - EI).

-

Fragmentation Analysis: Analyze the fragmentation patterns. The keto and enol forms may exhibit different fragmentation pathways upon ionization, leading to a unique set of fragment ions that can be used to infer the presence of each tautomer in the gas phase prior to ionization.

Visualizing Tautomerism and Experimental Workflows

Keto-Enol Tautomerism of this compound

The following diagram illustrates the equilibrium between the keto form of this compound and its two possible enol tautomers.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-decanone from 5-decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 5-decanone, a simple aliphatic ketone, serves as a valuable building block and can be synthesized from its corresponding secondary alcohol, 5-decanol. This document provides detailed application notes and comparative protocols for three common and effective methods for this conversion: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Jones oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, reagent toxicity, and substrate compatibility. These protocols are designed to guide researchers in selecting and performing the optimal synthesis for their specific laboratory context and project requirements.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as the scale of the reaction, the presence of other functional groups, and considerations regarding waste disposal and reagent toxicity. The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-decanol using the three detailed methods.

| Parameter | PCC Oxidation | Swern Oxidation | Jones Oxidation |

| Oxidizing Agent | Pyridinium Chlorochromate (C₅H₅NHCrO₃Cl) | Oxalyl chloride, DMSO, Triethylamine | Chromic acid (H₂CrO₄) |

| Stoichiometry (Oxidant:Alcohol) | ~1.5 : 1 | ~1.5 : 1 (Oxalyl Chloride) | ~1 : 1.5 |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Acetone |

| Temperature | Room Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 2 hours | 1 - 2 hours |

| Typical Yield | 85 - 95% | 90 - 98% | 80 - 90% |

| Purity (Post-Workup) | High | Very High | High |

| Key Considerations | Carcinogenic Cr(VI) reagent; solid reagent handling. | Requires cryogenic temperatures; produces volatile, malodorous byproducts. | Highly acidic; uses carcinogenic Cr(VI); not suitable for acid-sensitive substrates. |

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes the relatively mild oxidant PCC, which is known for its selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.[1][2]

Materials:

-

5-decanol

-

Pyridinium Chlorochromate (PCC)

-

Celite® or Silica Gel

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus (sintered glass funnel or Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) and a small amount of Celite® or silica gel in anhydrous dichloromethane (DCM).

-

Addition of Alcohol: Dissolve 5-decanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® or silica gel to remove the chromium salts.

-

Extraction: Wash the filter cake thoroughly with diethyl ether.

-

Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.

Protocol 2: Swern Oxidation

The Swern oxidation is a metal-free alternative that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[3][4][5] It is known for its mild conditions and high yields.[6]

Materials:

-

5-decanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnels (2)

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Activated DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.5 - 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-20 minutes.

-

Addition of Alcohol: Add a solution of 5-decanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the flask, still at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with a dilute HCl solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The malodorous byproduct, dimethyl sulfide, can be neutralized by rinsing glassware with a bleach solution.

Protocol 3: Jones Oxidation

The Jones oxidation is a robust and cost-effective method that employs a solution of chromium trioxide in aqueous sulfuric acid.[7][8] It is a strong oxidizing agent and the reaction is typically fast and high-yielding.[8]

Materials:

-

5-decanol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Beaker

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Reaction Setup: In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5-decanol (1.0 equivalent) in acetone. Cool the solution in an ice bath.

-

Oxidation: Add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20 °C. A color change from orange-red to green will be observed. Continue adding the reagent until a faint orange color persists.

-

Quenching: After the reaction is complete (as indicated by TLC or the persistent orange color), quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) returns.

-

Work-up: Remove the acetone by rotary evaporation. Add water to the residue.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by distillation or flash column chromatography.

Visualized Workflows and Transformations

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the specific chemical transformation involved.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. Jones oxidation - Wikipedia [en.wikipedia.org]

Synthesis of 5-Decanone via Oxidation of Secondary Alcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-decanone through the oxidation of the secondary alcohol, 5-decanol. This transformation is a fundamental process in organic synthesis, crucial for the preparation of ketone intermediates in various research and development applications, including fragrance chemistry and the synthesis of complex organic molecules.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone of organic chemistry. A variety of reagents and methods have been developed to achieve this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions. This note focuses on three widely used and reliable methods for the synthesis of this compound from 5-decanol: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Jones oxidation. The choice of oxidant is often dictated by the substrate's sensitivity to acidic or harsh conditions and the desired scale of the reaction.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the typical quantitative data for the synthesis of this compound from 5-decanol using different oxidation methods. While exact yields can vary based on reaction scale and optimization, these values represent typical outcomes for the oxidation of long-chain secondary alcohols.